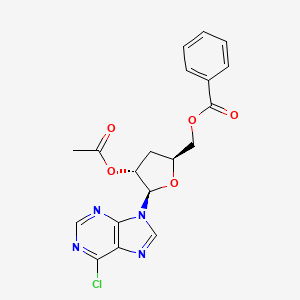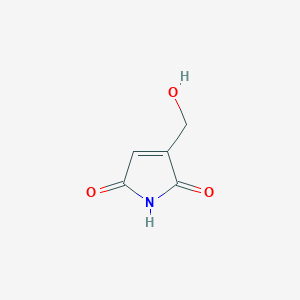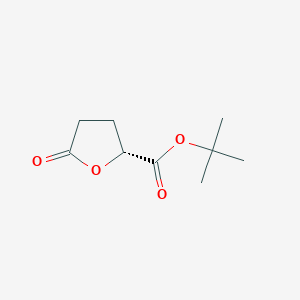
5'-O-tert-Butyldiphenylsilyl-thymidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5’-O-(t-butyldiphenylsilyl)thymidine is a nucleoside derivative that is commonly used in the synthesis of nucleotide analogs. It is a modified form of thymidine, where the hydroxyl group at the 5’ position is protected by a t-butyldiphenylsilyl group. This modification enhances the stability of the compound and makes it useful in various biochemical and pharmaceutical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-(t-butyldiphenylsilyl)thymidine typically involves the protection of the 5’-hydroxyl group of thymidine with a t-butyldiphenylsilyl group. This is achieved using t-butyldiphenylsilyl chloride (TBDPSCl) in the presence of a base such as imidazole or pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride.
Industrial Production Methods
In an industrial setting, the production of 5’-O-(t-butyldiphenylsilyl)thymidine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
5’-O-(t-butyldiphenylsilyl)thymidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
5’-O-(t-butyldiphenylsilyl)thymidine has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group in the synthesis of nucleotide analogs and other complex molecules.
Biology: The compound is used in the study of DNA synthesis and repair mechanisms.
Medicine: It serves as an intermediate in the synthesis of antiviral and anticancer drugs.
Industry: The compound is used in the production of pharmaceuticals and biochemical reagents
Wirkmechanismus
The mechanism of action of 5’-O-(t-butyldiphenylsilyl)thymidine involves its incorporation into DNA or RNA during synthesis. The t-butyldiphenylsilyl group protects the 5’-hydroxyl group, allowing for selective reactions at other positions. This protection is crucial for the synthesis of nucleotide analogs, which can inhibit viral replication or cancer cell growth by interfering with DNA synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5’-O-(tert-Butyldimethylsilyl)thymidine: Similar in structure but with a tert-butyldimethylsilyl group instead of a t-butyldiphenylsilyl group.
3’-O-(t-Butyldiphenylsilyl)thymidine: The silyl group is attached at the 3’ position instead of the 5’ position
Uniqueness
5’-O-(t-butyldiphenylsilyl)thymidine is unique due to its specific protective group, which provides enhanced stability and selectivity in chemical reactions. This makes it particularly useful in the synthesis of complex nucleotide analogs and other biochemical applications .
Eigenschaften
Molekularformel |
C26H32N2O5Si |
|---|---|
Molekulargewicht |
480.6 g/mol |
IUPAC-Name |
1-[(2R,4S,5R)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C26H32N2O5Si/c1-18-16-28(25(31)27-24(18)30)23-15-21(29)22(33-23)17-32-34(26(2,3)4,19-11-7-5-8-12-19)20-13-9-6-10-14-20/h5-14,16,21-23,29H,15,17H2,1-4H3,(H,27,30,31)/t21-,22+,23+/m0/s1 |
InChI-Schlüssel |
DARXFPLZEZMZTP-YTFSRNRJSA-N |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)O |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Bromo-5-[(cyclobutyloxy)methyl]-1,3-dimethoxybenzene](/img/structure/B8583366.png)



![5,6-Dichloro-2-methyl[1,3]thiazolo[4,5-b]pyrazine](/img/structure/B8583391.png)
![2-Bromo-4-chloro-1-[(chloromethyl)sulfanyl]benzene](/img/structure/B8583394.png)

![1-methyl-2,3-dihydro-1H-pyrazolo[1,5-a]imidazol-7-amine](/img/structure/B8583407.png)

![tert-butyl 3-chloro-8-thia-4,6,12-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene-12-carboxylate](/img/structure/B8583425.png)



![tert-butyl N-[2-[4-chloro-2-(hydroxymethyl)phenyl]ethyl]carbamate](/img/structure/B8583460.png)
